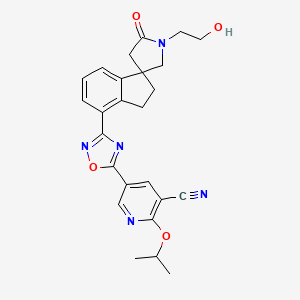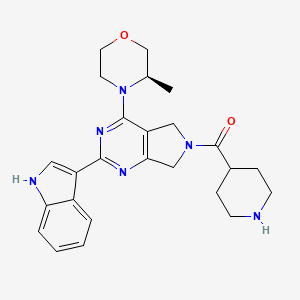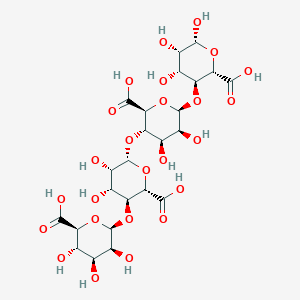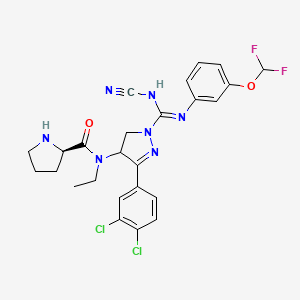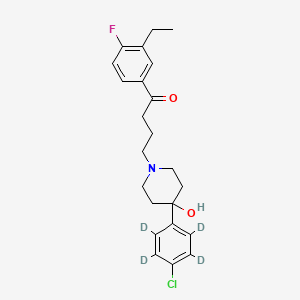
S100A2-p53-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S100A2-p53-IN-1 is a compound known for its ability to inhibit the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein involved in cell signaling and is known to be upregulated in pancreatic cancer. The compound this compound has shown potential in inhibiting the growth of the MiaPaCa-2 pancreatic cancer cell line .
Preparation Methods
The synthetic routes and reaction conditions for S100A2-p53-IN-1 are not widely detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
S100A2-p53-IN-1 undergoes various chemical reactions, including interactions with calcium ions due to the calcium-binding nature of the S100A2 protein. The compound is also involved in reactions that inhibit the growth of cancer cells, particularly in pancreatic cancer. Common reagents and conditions used in these reactions include calcium ions and specific inhibitors that target the S100A2-p53 interaction .
Scientific Research Applications
S100A2-p53-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the interactions between proteins and inhibitors. In biology, it is used to understand the role of the S100A2 protein in cell signaling and cancer progression. In medicine, it has potential therapeutic applications in treating pancreatic cancer by inhibiting the growth of cancer cells .
Mechanism of Action
The mechanism of action of S100A2-p53-IN-1 involves the inhibition of the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein that plays a role in cell signaling and is upregulated in pancreatic cancer. By inhibiting the interaction between S100A2 and p53, this compound can inhibit the growth of cancer cells. The molecular targets involved in this mechanism include the S100A2 protein and the p53 protein .
Comparison with Similar Compounds
S100A2-p53-IN-1 is unique in its ability to specifically inhibit the interaction between the S100A2 protein and the p53 protein. Similar compounds include other inhibitors of protein-protein interactions, such as S100P-p53 inhibitors. this compound is distinct in its specific targeting of the S100A2-p53 interaction, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20F6N2O4S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2 |
InChI Key |
JYSRREBPWYOTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
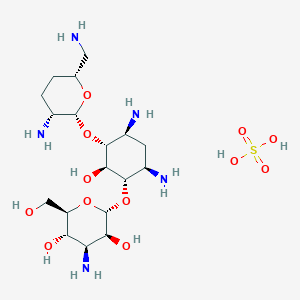
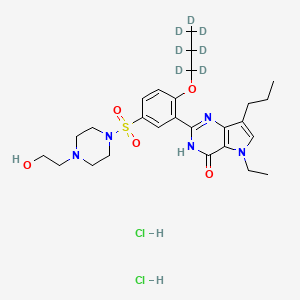

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
